molecular formula C16H12ClFN2O B12030419 (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12030419
M. Wt: 302.73 g/mol
InChI Key: ZIDGNENXVZTTKF-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a fluorophenyl group, along with a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of 4-chlorophenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include the corresponding aldehyde, carboxylic acid, hydrocarbon, and substituted derivatives. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:

  • (3-(4-Methylphenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
  • (3-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-YL)methanol

Uniqueness

The uniqueness of (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12ClFN2O

Molecular Weight

302.73 g/mol

IUPAC Name

[3-(4-chlorophenyl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C16H12ClFN2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2

InChI Key

ZIDGNENXVZTTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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